molecular formula C17H25NO3S B451234 ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE

Katalognummer: B451234
Molekulargewicht: 323.5g/mol
InChI-Schlüssel: ULLGQLFGBCBMKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is an organic compound with the molecular formula C17H25NO3S. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an ethyl ester, an isopropyl group, and a cyclohexylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe cyclohexylcarbonylamino group is then added through a series of reactions involving cyclohexanecarboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is utilized in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C17H25NO3S

Molekulargewicht

323.5g/mol

IUPAC-Name

ethyl 2-(cyclohexanecarbonylamino)-5-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-4-21-17(20)13-10-14(11(2)3)22-16(13)18-15(19)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3,(H,18,19)

InChI-Schlüssel

ULLGQLFGBCBMKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2

Kanonische SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.